Formic acid-d2

Description

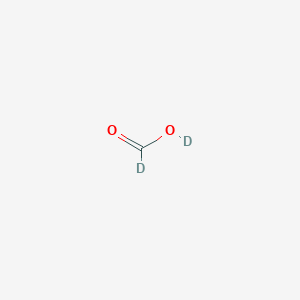

Structure

3D Structure

Properties

IUPAC Name |

deuterio deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-PFUFQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238823 | |

| Record name | (2H)Formic (2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-42-3 | |

| Record name | Formic-d acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Formic (2)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Formic (2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]formic [2]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Formic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic acid-d2 (DCOOD), the deuterated isotopologue of formic acid, is a vital tool in a myriad of scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies, and notably, in the burgeoning field of deuterated drugs.[1][2] Its unique properties, stemming from the replacement of protium (B1232500) with deuterium (B1214612), offer distinct advantages in experimental design and interpretation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

The substitution of hydrogen with deuterium in formic acid results in measurable differences in its physical and chemical properties. These are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | CD₂O₂ | [3] |

| Molecular Weight | 48.04 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.273 g/mL at 25 °C | [5] |

| Boiling Point | 100.8 °C | [5] |

| Melting Point | 8.2-8.4 °C | [5] |

| Refractive Index (n20/D) | 1.369 | [5] |

| Isotopic Purity | Typically ≥98 atom % D | [5] |

Acidity

While a specific experimentally determined pKa value for this compound was not found in the surveyed literature, it is expected to be slightly higher than that of non-deuterated formic acid (pKa ≈ 3.75) due to the deuterium isotope effect.[1][6] This is a general phenomenon observed for deuterated carboxylic acids.

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of this compound.

| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Reference |

| ¹H NMR (in D₂O) | ~8.3 | - | [7] |

| ¹³C NMR | ~166.2 | ¹J(C,D) ≈ 33.9 | [7] |

Note: The ¹H NMR spectrum of this compound will show a residual signal from any remaining protium. A dedicated ²H NMR spectrum would show a signal corresponding to the deuterium nuclei, but specific data was not available in the search results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic shifts in vibrational frequencies compared to its non-deuterated counterpart, particularly for bonds involving deuterium. The IR spectra of liquid and solid formic acid have been studied, providing a basis for understanding the vibrational modes of the deuterated species.[8]

Chemical Reactivity and Kinetic Isotope Effect

The most significant chemical property of this compound in many applications is the kinetic isotope effect (KIE). The C-D and O-D bonds are stronger than the corresponding C-H and O-H bonds, leading to a higher activation energy for reactions involving the cleavage of these bonds. This results in a slower reaction rate for the deuterated compound.[9]

The KIE is a powerful tool for elucidating reaction mechanisms. For instance, in the decomposition of formic acid, the magnitude of the KIE can help distinguish between different proposed mechanisms.[9][10]

Application of the Kinetic Isotope Effect in Drug Development

In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11] By replacing a metabolically labile C-H bond in a drug molecule with a C-D bond, the rate of metabolism at that position can be significantly reduced.[12][13] This "deuterium-switching" strategy can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent drug exposure.[12]

-

Enhanced Safety: By blocking the formation of potentially toxic metabolites, deuteration can improve the safety profile of a drug.[12]

-

Increased Efficacy: Higher and more sustained plasma concentrations of the parent drug may lead to improved therapeutic outcomes.

The decision to deuterate a drug candidate is a strategic one, based on a thorough understanding of its metabolic pathways.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the pyrolysis of deuterated oxalic acid.

Methodology:

-

Preparation of Oxalic Acid-d2: Anhydrous oxalic acid is recrystallized multiple times from deuterium oxide (D₂O). The resulting oxalic acid-d2 crystals are purified by sublimation.

-

Pyrolysis: The purified oxalic acid-d2 is then pyrolyzed by sublimation through a heated column packed with glass pieces at approximately 220 °C.

-

Collection: The this compound product is collected in a cooled receiver.

Purification

This compound can be purified by fractional distillation to remove any impurities.

Analysis of Purity

The chemical and isotopic purity of this compound is critical for its applications.

1. Titration for Chemical Purity:

The total acidity, and thus the chemical purity, can be determined by titration with a standardized solution of sodium hydroxide (B78521).

Methodology:

-

A precisely weighed sample of this compound is dissolved in deionized water.

-

The solution is titrated with a standard solution of sodium hydroxide (e.g., 1 N) to a phenolphthalein (B1677637) endpoint.

-

The purity is calculated based on the volume of titrant used and the molecular weight of this compound.[14]

2. NMR Spectroscopy for Isotopic Purity:

¹H NMR spectroscopy is used to determine the isotopic purity by comparing the integral of the residual protio-formic acid signal to that of a known internal standard.

Applications

Beyond its use in fundamental mechanistic studies, this compound has several key applications:

-

NMR Spectroscopy: It is used as a deuterated solvent and reagent in NMR studies, providing a medium with minimal interfering signals.[15]

-

Metabolic Studies: Labeled this compound is employed to trace metabolic pathways of one-carbon units in biological systems.[16]

-

Drug Development: As discussed, it is a crucial reagent for the synthesis of deuterated drug candidates to leverage the kinetic isotope effect for improved pharmacokinetic and safety profiles.[15]

Conclusion

This compound is a versatile and valuable isotopically labeled compound. Its distinct chemical and physical properties, particularly the kinetic isotope effect, make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics and the appropriate experimental protocols for its synthesis and analysis are essential for its effective application in advancing scientific knowledge and developing improved therapeutics.

References

- 1. CAS 920-42-3: Formic-d acid-d | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, for NMR, 99+ atom % D, 95% solution in D2O 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 甲酸-d2 95 wt. % in D2O, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. proprep.com [proprep.com]

- 7. science-and-fun.de [science-and-fun.de]

- 8. 48. The infrared spectra of liquid and solid formic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Isotope effect in catalytic formic-acid dehydrogenation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formic Acid Assay Percentage by Titration | Uses of Formic Acid [chemicalslearning.com]

- 15. Formic acid-dâ (D, 98%) <5% DâO - Cambridge Isotope Laboratories, DLM-286-5 [isotope.com]

- 16. clearsynth.com [clearsynth.com]

Synthesis of Formic Acid-d2: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established laboratory-scale methods for the synthesis of formic acid-d2 (DCOOD), a crucial deuterated reagent in various scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and as a synthetic intermediate for deuterated pharmaceuticals. This document details two primary synthetic routes, providing comprehensive experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound, the perdeuterated isotopologue of formic acid, is a valuable tool in modern research and development. Its use in NMR spectroscopy can simplify complex spectra and aid in structural elucidation. In mass spectrometry, it serves as a deuterated source for chemical ionization and as a standard for metabolic studies. Furthermore, the incorporation of deuterium (B1214612) into pharmaceutical candidates can favorably alter their metabolic profiles, making this compound a key building block in drug discovery. This guide outlines two reliable methods for its laboratory-scale preparation: the pyrolysis of oxalic acid-d2 and the acidification of sodium formate-d.

Comparative Data of Synthetic Routes

The selection of a synthetic route often depends on factors such as available starting materials, desired purity, and scalability. The following table summarizes the key quantitative data associated with the methods described in this guide.

| Parameter | Method 1: Pyrolysis of Oxalic Acid-d2 | Method 2: Acidification of Sodium Formate-d |

| Starting Materials | Anhydrous Oxalic Acid, Deuterium Oxide | Formic Acid-d, Sodium Hydroxide/Carbonate, Sulfuric Acid |

| Overall Yield | ~98% (from oxalic acid-d2) | High (approaching quantitative) |

| Purity | High, requires sublimation and distillation | High, requires distillation |

| Boiling Point | 44-44.5°C at 58 mmHg[1] | 100.8°C (atmospheric pressure) |

| Refractive Index (nD at 20°C) | 1.3692[1] | 1.369 |

| Isotopic Purity | Dependent on D2O purity | Dependent on starting formic acid-d purity |

Synthetic Methodologies

Method 1: Pyrolysis of Oxalic Acid-d2

This method involves the preparation of deuterated oxalic acid followed by its thermal decomposition to yield this compound.

Caption: Reaction pathway for the synthesis of this compound via pyrolysis of oxalic acid-d2.

References

Navigating the Nuances of NMR: Isotopic Purity Requirements for Formic Acid-d2

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount. For researchers analyzing samples in aqueous or acidic conditions, formic acid-d2 (DCOOD) is an invaluable tool. However, its utility is directly tied to its isotopic purity. This technical guide delves into the core requirements for this compound in NMR spectroscopy, offering insights into purity grades, their impact on spectral quality, and best practices for its application.

The Critical Role of Isotopic Purity in NMR

Deuterated solvents are fundamental to NMR spectroscopy for several reasons: they dissolve the analyte without generating overwhelming solvent signals in the ¹H NMR spectrum, they help stabilize the magnetic field strength, and they provide an accurate reference for the chemical shift scale.[1][2][3] The primary goal is to replace hydrogen atoms (protium) with deuterium (B1214612), thereby minimizing the solvent's own proton signals which can obscure the signals from the sample of interest.[1][3]

The effectiveness of a deuterated solvent hinges on its isotopic purity, typically expressed as "atom % D". Higher isotopic purity means a lower concentration of residual protium-containing solvent molecules. Even small residual proton signals can introduce significant interference, potentially overlapping with and obscuring analyte peaks, which is especially problematic when analyzing low-concentration samples.[1]

Understanding this compound Specifications

This compound is commonly used in NMR-based metabolomics and as a component of the mobile phase in LC-NMR applications.[4][5][6] It is often supplied as a solution in deuterium oxide (D₂O), for instance, as a 95% w/w solution.[7][8][9][10] Commercially available isotopic purities for the this compound component typically range from 98% to over 99.5% atom % D.

The selection of an appropriate isotopic purity grade is a balance between experimental requirements and budget constraints.[1] For high-field NMR instruments, a higher isotopic purity is generally recommended to achieve optimal results.[2]

| Isotopic Purity (Atom % D) | Residual ¹H Signal Intensity | Recommended Applications |

| 98% | Higher | Routine analysis, screening of high-concentration samples. |

| ≥99% | Moderate | General purpose NMR, suitable for most standard applications.[7][11] |

| ≥99.5% | Low | High-resolution NMR, analysis of complex mixtures, metabolomics, and studies requiring high sensitivity.[1] |

| ≥99.9% | Very Low | Trace analysis, quantification of low-level impurities, studies on sensitive samples where solvent peaks must be minimized.[1] |

| Table 1: Comparison of common isotopic purity grades for this compound and their typical applications. |

The residual proton signal of formic acid appears at approximately 8.5 ppm.[12] While techniques like solvent suppression can be employed, starting with a higher isotopic purity significantly reduces the intensity of this peak, leading to a cleaner baseline and improved signal-to-noise ratio for the analyte.[2][12]

Experimental Protocol: Sample Preparation with this compound

The following provides a generalized methodology for preparing an NMR sample using a solution of this compound in D₂O.

Objective: To dissolve a solid analyte for ¹H NMR analysis.

Materials:

-

Analyte of interest

-

This compound (95% in D₂O, desired isotopic purity ≥99.5% D)

-

High-quality 5 mm NMR tube

-

Vortex mixer

-

Pipettes

Methodology:

-

Weighing the Analyte: Accurately weigh 1-5 mg of the analyte directly into the NMR tube. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Solvent Addition: Add approximately 600-700 µL of the this compound/D₂O solution to the NMR tube. This volume is standard for most 5 mm probes and ensures the sample covers the detection coil area.

-

Dissolution: Cap the NMR tube securely and use a vortex mixer to thoroughly dissolve the analyte. Gentle heating may be applied if the analyte has poor solubility, but caution is advised to prevent sample degradation.

-

Transfer and Equilibration: Ensure the solution is clear and free of particulates. Allow the sample to equilibrate to the spectrometer's probe temperature for several minutes before starting the experiment to ensure thermal stability and minimize shimming artifacts.

-

NMR Data Acquisition: Proceed with standard NMR data acquisition, including locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and running the desired ¹H NMR experiments. If the residual formic acid peak at ~8.5 ppm interferes with signals of interest, apply a suitable solvent suppression pulse sequence.

Logical Workflow for Selecting Isotopic Purity

The decision-making process for choosing the appropriate grade of this compound can be visualized as a logical workflow. This ensures that the selected solvent meets the technical requirements of the experiment while also considering practical constraints.

Caption: Workflow for selecting the appropriate isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the quality and reliability of NMR spectroscopic data. While higher purity levels offer the cleanest spectra by minimizing residual solvent signals, a careful evaluation of the specific experimental needs—such as analyte concentration, spectrometer field strength, and the spectral region of interest—will guide the most appropriate and cost-effective choice. By adhering to proper sample preparation protocols and selecting the right purity grade, researchers can fully leverage the benefits of this compound to obtain clear, accurate, and interpretable NMR results.

References

- 1. allanchem.com [allanchem.com]

- 2. neofroxx.com [neofroxx.com]

- 3. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 4. Formic acid-dâ (D, 98%) <5% DâO - Cambridge Isotope Laboratories, DLM-286-5 [isotope.com]

- 5. Formic acid-Dâ (D, 98%) (<5% DâO) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound, for NMR, 99+ atom % D, 95% solution in D2O 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 233400010 - Formic acid d2 99+ atom % D 95% solution in D2O for NMR | Chem-Supply | Australia [shop.chemsupply.com.au]

- 9. This compound (95% w/w in D2O) | LGC Standards [lgcstandards.com]

- 10. This compound | ZEOTOPE [zeotope.com]

- 11. This compound, for NMR, 99+ atom % D, 95% solution in D2O 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

Formic Acid-d2: A Technical Guide for Researchers

This technical guide provides comprehensive information on formic acid-d2 (Dideuteroformic acid), a deuterated isotopologue of formic acid. It is intended for researchers, scientists, and professionals in drug development and metabolomics. This document covers its fundamental properties, synthesis, and a key application in enhancing Nuclear Magnetic Resonance (NMR) profiling of metabolites.

Core Properties of this compound

This compound is a stable, non-radioactive isotope-labeled compound widely utilized in analytical and chemical synthesis applications.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 920-42-3[1][3][4][5] |

| Molecular Formula | CD₂O₂[3][4][5] |

| Molecular Weight | 48.04 g/mol [1][3][4][5] |

| Alternate Names | Dideuteroformic acid, Perdeuterioformic acid[1][3] |

| Appearance | Clear, colorless liquid |

| EC Number | 213-057-3[1][6] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the pyrolysis of oxalic acid-d2.[3]

Materials:

-

Anhydrous oxalic acid

-

Deuterium (B1214612) oxide (D₂O)

-

Glass wool

-

Sublimation apparatus

-

Pyrolysis column (e.g., a 10-inch column packed with glass pieces)

-

Heating mantle

-

Vacuum pump

Procedure:

-

Preparation of Oxalic Acid-d2:

-

Recrystallize 10 g of anhydrous oxalic acid from 9 ml of deuterium oxide.

-

Purify the resulting crystals by sublimation at approximately 1 mm Hg.

-

Repeat the recrystallization and sublimation process two more times to ensure high deuteration levels.

-

-

Pyrolysis:

-

Heat the pyrolysis column, packed with glass pieces, to 220°C.

-

Sublime the prepared oxalic acid-d2 at approximately 1 mm Hg through the heated column.

-

-

Collection:

-

Collect the resulting this compound in a cooled collection vessel. This method typically yields around 2.2 g of this compound from 8.8 g of oxalic acid-d2.

-

Application in NMR Profiling of Amino Metabolites

This compound is utilized to improve the NMR profiling of amino metabolites in various biofluids.[1][3] The following protocol is adapted from a general method for isotopic tagging for NMR analysis.

Materials:

-

This compound

-

Biofluid sample (e.g., urine, serum)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Tetrahydrofuran (THF), anhydrous

-

NMR spectrometer

Procedure:

-

Activation of this compound:

-

In a microcentrifuge tube, dissolve 2 µL (approx. 0.05 mmol) of this compound and 5 mg (0.04 mmol) of N-hydroxysuccinimide in 100 µL of anhydrous tetrahydrofuran.

-

This reaction forms an NHS-ester of this compound, which is a more reactive agent for derivatization.

-

-

Derivatization of Amino Metabolites:

-

Add the activated this compound solution to the biofluid sample containing amino metabolites.

-

The NHS-ester of this compound will react with the primary and secondary amine groups of the amino metabolites, resulting in deuterated formyl-tagged compounds.

-

-

NMR Spectroscopy:

-

Acquire NMR spectra of the derivatized sample. Deuterated solvents are typically used to minimize solvent signals in the spectra.[4]

-

The introduction of the deuterium label can simplify spectra and aid in the identification and quantification of specific amino metabolites by shifting or eliminating certain proton signals.

-

Workflow for NMR-Based Metabolite Profiling

The following diagram illustrates the general workflow for utilizing this compound in the NMR-based analysis of amino metabolites in biofluids.

Caption: Workflow for Amino Metabolite Profiling using this compound.

References

- 1. Formic acid-dâ (D, 98%) <5% DâO - Cambridge Isotope Laboratories, DLM-286-5 [isotope.com]

- 2. science-and-fun.de [science-and-fun.de]

- 3. prepchem.com [prepchem.com]

- 4. Formic acid D2 95 % solution in D2O, CAS No. 920-42-3 | Deuterated Acids and Bases | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formic acid(64-18-6) 1H NMR spectrum [chemicalbook.com]

The Role of Deuterated Formic Acid in Advancing Metabolomic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolomics, the precise identification and quantification of small molecules are paramount. Deuterated formic acid (D-formic acid) has emerged as a valuable tool, primarily in the realm of mass spectrometry-based metabolomics. Its application in hydrogen-deuterium exchange (HDX) mass spectrometry (MS) provides an additional dimension of structural information, aiding in the confident annotation of unknown metabolites. This technical guide delves into the core applications of deuterated formic acid in metabolomics, providing detailed experimental protocols, data presentation, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of Deuterated Formic Acid in Metabolomics

The primary application of deuterated formic acid in metabolomics lies in its use as a component of the mobile phase in liquid chromatography-mass spectrometry (LC-MS), specifically for Hydrogen-Deuterium Exchange (HDX) experiments. This technique is instrumental for:

-

Structural Elucidation of Unknown Metabolites: By replacing labile hydrogens on a metabolite with deuterium (B1214612) atoms, HDX-MS allows for the determination of the number of exchangeable hydrogens in a molecule. This information serves as a crucial constraint in the identification of unknown compounds, significantly reducing the number of potential candidates from database searches.

-

Distinguishing Isobaric and Isomeric Compounds: Metabolites with the same elemental composition (isobars) or the same molecular formula but different structural arrangements (isomers) can be differentiated based on their distinct number of exchangeable hydrogens.

-

"Full HILIC-HDX-MS": In this advanced approach, both the aqueous and organic mobile phases, including the formic acid additive, are deuterated. This ensures a high degree of deuterium labeling, leading to more complete and interpretable HDX data.[1]

While less common, deuterated formic acid can also be explored for its potential in:

-

Metabolic Flux Analysis: As a one-carbon (C1) molecule, formate (B1220265) is an intermediate in one-carbon metabolism.[2] In principle, deuterium-labeled formic acid could be used as a tracer to follow the metabolic fate of the C1 unit through various pathways. However, this application is less documented in metabolomics literature compared to its use in HDX-MS.

Experimental Workflows and Methodologies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow

The general workflow for an HDX-MS experiment in metabolomics involves the introduction of a deuterium source to the analyte followed by LC-MS analysis to measure the mass shift resulting from the incorporation of deuterium. When using deuterated formic acid, it is typically part of a "full HILIC-HDX-MS" setup.

Detailed Experimental Protocol: Full HILIC-HDX-MS for Untargeted Metabolomics

This protocol is adapted from methodologies described for untargeted metabolomics using HILIC-HDX-MS.[1]

1. Sample Preparation:

-

Metabolite Extraction: Perform a standard metabolite extraction from the biological matrix (e.g., plasma, serum, tissue homogenate). A common method is protein precipitation with a cold organic solvent like acetonitrile or methanol.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solution of acetonitrile and deuterium oxide (D₂O), typically in a ratio of 4:1 (v/v).

2. LC-MS System and Conditions:

-

LC System: A UHPLC system capable of handling the solvents is required.

-

Column: A HILIC column, such as an ACQUITY Premier BEH Amide column (50 mm × 2.1 mm i.d.; 1.7 µm particle size), is suitable for separating polar metabolites.

-

Mobile Phases for Full HILIC-HDX-MS:

-

Mobile Phase A: Deuterium oxide (D₂O) with deuterated ammonium (B1175870) formate (D₅-ammonium formate, e.g., 10 mM) and deuterated formic acid (D₂-formic acid, e.g., 0.125%).

-

Mobile Phase B: A mixture of acetonitrile and D₂O (e.g., 95:5, v/v) containing deuterated ammonium formate (e.g., 10 mM) and deuterated formic acid (e.g., 0.125%).

-

-

Gradient Elution: A typical gradient might start at a high percentage of mobile phase B, gradually decreasing to elute polar metabolites.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement and determination of the mass shift upon deuterium incorporation.

3. Data Acquisition and Analysis:

-

Acquire data in both a non-deuterated (using H₂O and non-deuterated mobile phase modifiers) and a deuterated experiment.

-

Process the raw data to detect metabolic features (m/z and retention time pairs).

-

Compare the mass of each feature between the non-deuterated and deuterated runs to calculate the mass increase, which corresponds to the number of incorporated deuterium atoms (and thus the number of exchangeable hydrogens).

-

Use this information to filter candidate structures from metabolomics databases.

Quantitative Data Presentation

The primary quantitative data from an HDX-MS experiment is the number of exchangeable hydrogens for each detected metabolite. This information is critical for filtering database search results and increasing the confidence of metabolite identification.

Table 1: Example of Data Output from a HILIC-HDX-MS Experiment

| Metabolite Feature (m/z) | Retention Time (min) | Mass in H₂O (Da) | Mass in D₂O (Da) | Mass Shift (Δm, Da) | Number of Exchangeable Hydrogens | Putative Identification |

| 133.0504 | 2.5 | 132.0426 | 136.0677 | 4.0251 | 4 | Proline |

| 147.0657 | 3.1 | 146.0579 | 151.0894 | 5.0315 | 5 | Glutamic Acid |

| 175.0246 | 4.2 | 174.0168 | 178.0419 | 4.0251 | 4 | Arginine |

Note: The mass shift is approximately n × (mass of Deuterium - mass of Hydrogen), where n is the number of exchangeable hydrogens.

Signaling Pathways and Logical Relationships

While direct tracing of metabolic pathways using deuterated formic acid is not a widespread application, understanding the context of formate metabolism is crucial. Formate is a key player in one-carbon metabolism , a network of pathways that transfer one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions.

References

Formic Acid-d2: A Comprehensive Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for formic acid-d2 (DCOOD), a deuterated form of formic acid. Understanding and implementing these safety protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This document summarizes key quantitative data, outlines emergency procedures, and provides a logical workflow for safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, presenting multiple risks. It is a flammable liquid and vapor, harmful if swallowed, and toxic if inhaled. Furthermore, it causes severe skin burns and eye damage and is corrosive to the respiratory tract. It is also identified as a lachrymator, a substance that induces tearing.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H402: Harmful to aquatic life.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | DCOOD | |

| Molecular Weight | 48.04 g/mol | |

| CAS Number | 920-42-3 | |

| Appearance | Colorless liquid | |

| Odor | Pungent | |

| Boiling Point | 100.8 °C | |

| Melting Point | 8.2-8.4 °C | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Density | 1.22 g/cm³ at 20 °C | |

| Vapor Pressure | 43 hPa at 20 °C; 55 hPa at 25 °C | |

| Water Solubility | Miscible in any proportion |

Table 2: Hazard and Safety Information

| Parameter | Classification/Value | Source(s) |

| Acute Oral Toxicity | Category 4 | |

| Acute Inhalation Toxicity | Category 3 | |

| Skin Corrosion/Irritation | Category 1A / 1B | |

| Serious Eye Damage/Irritation | Category 1 | |

| Flammable Liquids | Category 3 | |

| NFPA Ratings | Health: 3, Flammability: 2, Instability: 1 |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary precautions for handling, storage, and emergency situations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Tightly fitting safety goggles and a face shield are required.

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges. Do not eat, drink, or smoke in work areas.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Immediately call a poison center or doctor. | |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Ensure adequate ventilation and remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.

-

Do not let the product enter drains.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

A Technical Guide to the Storage and Stability of Formic Acid-d2 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the best practices for the storage, handling, and stability assessment of Formic acid-d2 (DCOOD). Understanding these parameters is critical for ensuring the isotopic purity, chemical integrity, and performance of this reagent in sensitive analytical applications such as NMR spectroscopy and mass spectrometry-based metabolomics.

Introduction: Properties and Applications of this compound

This compound is the deuterated analog of formic acid, where both the acidic proton and the formyl proton have been replaced with deuterium (B1214612). It is a valuable reagent in various scientific fields.

Key Properties:

-

Molecular Formula: CD₂O₂[1]

-

Appearance: Typically a liquid, often supplied as a neat substance or in a D₂O solution.[2][3]

-

Isotopic Purity: Commercially available in high isotopic purities, often ≥98 atom % D.[2][3]

Primary Applications: this compound is primarily utilized to:

-

Serve as a deuterated solvent or reagent in chemical synthesis.[2]

-

Improve Nuclear Magnetic Resonance (NMR) profiling of amino metabolites in biological fluids.[1][2][3]

-

Act as a component in mobile phases for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, particularly in metabolomics and proteomics, to minimize background signals and enhance sensitivity.[2][3]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound solutions. The primary concerns are preventing chemical degradation, moisture absorption (which can lead to H/D exchange), and ensuring safety.

General Storage Recommendations:

-

Temperature: Store in a cool, dry, well-ventilated place.[4] While some suppliers of the neat form suggest room temperature storage[2][3], refrigeration (2-8°C) is often recommended, especially for solutions, to slow potential decomposition.[5]

-

Light: Protect from direct sunlight and UV light. Amber glass bottles are recommended.[6]

-

Atmosphere: Keep containers tightly sealed to prevent the absorption of atmospheric moisture, as the compound is hygroscopic.[7] For long-term storage or high-purity applications, flushing the container with an inert gas like argon or nitrogen is advisable.[6]

-

Container: Store in the original, properly labeled container. Ensure the container has a vented cap if there is a risk of pressure buildup from slow decomposition (release of CO gas).[4]

Handling Precautions:

-

This compound is flammable, corrosive, and toxic if inhaled or swallowed.[3]

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use grounding and bonding for containers to prevent static discharge when transferring large quantities.[4]

-

Avoid contact with incompatible materials such as strong bases, strong acids, strong oxidizing agents, and finely powdered metals.[4]

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry location. Refrigeration (2-8°C) recommended. | Minimizes the rate of chemical decomposition. |

| Light Exposure | Store in the dark or in amber containers. | Prevents photolytic degradation. |

| Atmosphere | Tightly sealed container, under inert gas (Ar, N₂). | Prevents absorption of atmospheric moisture and subsequent H/D exchange. |

| Container Closure | Tightly sealed cap. Vented cap for long-term storage. | Prevents contamination and safely releases any pressure from CO gas formation. |

| Incompatibilities | Store away from strong acids, bases, and oxidizing agents. | Prevents violent chemical reactions and degradation. |

Stability Profile and Decomposition Pathways

The stability of this compound is influenced by both its chemical integrity and its isotopic purity.

Chemical Stability

Formic acid is known to decompose slowly over time, a process that can be accelerated by heat, light, and the presence of catalysts. The two primary decomposition pathways are:

-

Dehydrogenation: DCOOD → D₂ + CO₂

-

Dehydration: DCOOD → D₂O + CO

The dehydrogenation pathway is often favored in the presence of certain metal catalysts, while the dehydration pathway can be promoted by acidic conditions. Slow decomposition can lead to the formation of carbon monoxide (CO) gas, which can cause pressure buildup in sealed containers.[4]

Isotopic Stability and H/D Exchange

For deuterated compounds, a critical aspect of stability is the retention of the deuterium label. The deuterium on the carboxyl group (-COOD) is labile and can readily exchange with protons from residual water (H₂O) or other protic solvents.

DCOOD + H₂O ⇌ DCOOH + HDO

This hydrogen-deuterium exchange (H/D exchange) can reduce the isotopic enrichment of the reagent, which is particularly problematic for applications relying on its deuterated nature.[8][9] Minimizing contact with moisture is the most effective way to prevent this. The deuterium atom bonded to the carbon (D-COO) is generally stable and not prone to exchange under normal storage conditions.

Quantitative Stability Assessment

Specific public data on the long-term stability of this compound under various conditions is limited. A comprehensive stability study would be required to establish a definitive shelf-life and re-test period. Such a study should be designed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The following table outlines the parameters for a recommended stability testing program for a this compound solution.

| Study Type | Storage Condition | Time Points (Months) | Tests to be Performed |

| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay (e.g., by HPLC), Isotopic Purity (by NMR or MS), Degradation Products (by HPLC/MS), pH (for solutions) |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 | Appearance, Assay, Isotopic Purity, Degradation Products, pH |

| Stress | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 | Appearance, Assay, Isotopic Purity, Degradation Products, pH |

Experimental Protocols for Stability Assessment

A robust stability assessment involves both long-term/accelerated studies and forced degradation studies to identify potential degradation products and pathways.

Protocol for Forced Degradation Study

This protocol is designed to intentionally degrade the this compound solution to develop and validate a stability-indicating analytical method.[10][11]

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

-

Prepare Stock Solutions: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile (B52724) or D₂O).

-

Expose to Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M DCl in D₂O to the stock solution. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOD in D₂O to the stock solution. Incubate at 60°C for 24-48 hours.

-

Oxidation: Add 3% hydrogen peroxide to the stock solution. Store at room temperature for 24-48 hours.

-

Thermal Degradation: Store the stock solution in a sealed vial at 80°C for up to 7 days.

-

Photolytic Degradation: Expose the stock solution to a controlled light source as described in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acid and base hydrolysis samples if necessary.

-

Analyze all samples, along with an unstressed control sample, using a stability-indicating method, typically a validated HPLC-UV/MS method.

-

-

Data Evaluation:

-

Quantify the remaining percentage of this compound.

-

Identify and characterize any significant degradation products using MS/MS and high-resolution mass spectrometry.

-

Assess the isotopic purity of the remaining this compound using NMR or mass spectrometry to check for H/D back-exchange.[10]

-

Protocol for Long-Term and Accelerated Stability Study

This protocol follows ICH guidelines to establish a re-test period.[12][13]

Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

Methodology:

-

Sample Preparation: Place the this compound solution in its final proposed container-closure system.

-

Storage: Place the samples in calibrated stability chambers set to the conditions outlined in the table in Section 4 (e.g., 5°C for long-term and 25°C/60% RH for accelerated).

-

Time-Point Testing: At each scheduled time point, remove samples from the chambers.

-

Analysis: Perform a suite of tests to assess quality, including:

-

Visual Appearance: Check for changes in color or clarity.

-

Assay: Quantify the concentration of this compound using a validated, stability-indicating HPLC method.

-

Isotopic Purity: Determine the atom % D using ¹H NMR by comparing the integral of the residual proton signal to a known internal standard.

-

Degradation Products: Profile and quantify any impurities using the same HPLC-MS method developed during the forced degradation study.

-

-

Data Evaluation:

-

Plot the assay and degradation product data versus time.

-

Establish a trend for any changes in quality attributes.

-

Determine the re-test period based on the time at which any attribute is projected to fall outside its acceptance criteria.

-

Visualization of a Key Application Workflow

Formic acid is a common additive in mobile phases for Reversed-Phase Liquid Chromatography (RPLC) coupled with Mass Spectrometry, a cornerstone technique in metabolomics. The following diagram illustrates a typical workflow for untargeted metabolomics analysis of a biological sample, such as plasma or serum, where this compound could be used.

References

- 1. scbt.com [scbt.com]

- 2. Formic acid-Dâ (D, 98%) (<5% DâO) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Formic acid-dâ (D, 98%) <5% DâO - Cambridge Isotope Laboratories, DLM-286-5 [isotope.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. clearsynth.com [clearsynth.com]

- 6. ukisotope.com [ukisotope.com]

- 7. myuchem.com [myuchem.com]

- 8. Real-time Hydrogen/Deuterium Exchange Kinetics via Supercharged Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 12. database.ich.org [database.ich.org]

- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

An In-Depth Technical Guide to the NMR Spectrum of Formic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of formic acid-d2 (DCOOD), a deuterated isotopologue of formic acid. Due to its utility as a deuterated solvent and its simple structure, understanding its NMR characteristics is crucial for a variety of applications in chemical and pharmaceutical research. This document outlines the key NMR spectral parameters, detailed experimental protocols for data acquisition, and visual representations of molecular interactions and experimental workflows.

Quantitative NMR Data

The NMR spectrum of this compound is characterized by distinct chemical shifts and coupling constants. The following tables summarize the key quantitative data for the ¹H, ¹³C, and ¹⁷O nuclei.

Table 1: ¹H NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.3 - 10.6[1] | Singlet |

Note: The chemical shift of the formyl proton can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹³C | 166.2[1] | Triplet | ¹J(C,D) = 33.9[1] |

Note: The triplet multiplicity arises from the coupling of the carbon-13 nucleus with the directly attached deuterium (B1214612) nucleus (spin I=1).

Table 3: ¹⁷O NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹⁷O | 270 (relative to H₂O at 0 ppm)[1] |

Spin-Spin Coupling in this compound

The primary observable coupling in the ¹³C NMR spectrum of this compound is the one-bond coupling between the carbon and the deuterium atom. This interaction provides valuable information about the electronic environment of the C-D bond.

Experimental Protocols

The following sections detail the methodologies for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Concentration: For routine ¹H NMR, a concentration of 1-5% (v/v) of this compound in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or CDCl₃) is typically sufficient. For ¹³C NMR, a higher concentration of 10-20% may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: The choice of deuterated solvent will depend on the specific experimental requirements and the desired chemical shift reference. D₂O is a common choice for formic acid.

-

Internal Standard: An internal standard is recommended for accurate chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) is commonly used and set to 0.00 ppm.

-

Procedure: a. Accurately weigh or measure the desired amount of this compound. b. Dissolve the this compound in the chosen deuterated solvent containing the internal standard in a clean, dry vial. c. Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. d. Cap the NMR tube securely.

¹H NMR Spectroscopy

-

Spectrometer Setup: Tune and match the ¹H probe according to the spectrometer's standard operating procedure.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, is usually sufficient to cover the expected chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): For a typical sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard at 0.00 ppm.

-

¹³C NMR Spectroscopy

-

Spectrometer Setup: Tune and match the ¹³C probe.

-

Locking and Shimming: Maintain the lock and shims from the ¹H setup.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm, centered around 100 ppm, will cover the full range of ¹³C chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. The carboxyl carbon of formic acid has a relatively long T₁ relaxation time, so a longer delay may be needed for quantitative analysis.[2]

-

Number of Scans (NS): A significantly higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the FID and perform a Fourier transform.

-

Phasing and Baseline Correction: Phase and baseline correct the spectrum as described for ¹H NMR.

-

Referencing: Reference the spectrum to the internal standard.

-

Standard NMR Experimental Workflow

The following diagram illustrates a typical workflow for conducting an NMR experiment, from sample preparation to final data analysis.

References

An In-depth Technical Guide to the Applications of Formic Acid-d2 in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of formic acid-d2 (DCOOD) in modern chemical synthesis. Deuterated compounds are of significant interest in pharmaceutical and materials science due to the kinetic isotope effect, which can favorably alter the metabolic stability of drug candidates and provide valuable probes for mechanistic studies. This compound has emerged as a versatile and accessible reagent for the introduction of deuterium (B1214612) into organic molecules. This document details its use in key synthetic transformations, including transfer deuteration, reductive amination, and as a C1 building block, providing experimental protocols, quantitative data, and mechanistic diagrams to facilitate its practical application in the laboratory.

Properties of this compound

This compound, also known as deuterated formic acid or methanoic acid-d2, is the isotopologue of formic acid where both the acidic proton and the formyl hydrogen have been replaced by deuterium.

| Property | Value |

| Chemical Formula | CD₂O₂ |

| Molecular Weight | 48.04 g/mol |

| CAS Number | 920-42-3 |

| Appearance | Colorless liquid |

| Purity | Typically >98 atom % D |

Transfer Deuteration

Catalytic transfer deuteration is a powerful and operationally simple method for the reduction of unsaturated functionalities with the simultaneous incorporation of deuterium. This compound, often in combination with a transition metal catalyst, serves as an excellent deuterium source for this purpose.

Iridium-Catalyzed Transfer Deuterogenation of Ketones

A highly efficient method for the generation of deuterium gas (D₂) from formic acid and D₂O, catalyzed by an iridium complex, has been developed for the transfer deuterogenation of ketones. This reaction provides α-deuterated alcohols with high yields and excellent deuterium incorporation.[1]

Reaction Scheme:

R(CO)R' + DCOOD/D₂O --(Iridium Catalyst)--> R(CDOD)R' + CO₂

Experimental Protocol: General Procedure for the Transfer Deuterogenation of Ketones [1]

-

A mixture of the iridium catalyst, [CpIr(4,4'-(OH)₂-bpy)(H₂O)]SO₄ (Cp = pentamethylcyclopentadienyl, bpy = 2,2'-bipyridine), the ketone substrate, and D₂O is prepared in a reaction vessel.

-

Formic acid (HCOOH) or this compound (DCOOD) is added as the deuterium source.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time.

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the deuterated alcohol.

Quantitative Data: Iridium-Catalyzed Transfer Deuterogenation of Various Ketones [1]

| Ketone Substrate | Product | Yield (%) | Deuterium Content (%) at α-position |

| Acetophenone | 1-Phenylethan-1-d-1-ol | >99 | 95 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-d-1-ol | >99 | 96 |

| Cyclohexanone | Cyclohexan-1-d-1-ol | >99 | 94 |

Logical Relationship: Generation of D₂ from Formic Acid and D₂O

Caption: In-situ generation of D₂ gas for transfer deuterogenation.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The use of this compound in these reactions allows for the introduction of deuterium at specific positions in the resulting amine products.

Deuterated Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines to tertiary amines using formaldehyde (B43269) and formic acid. By employing deuterated reagents, specific deuterium labeling patterns can be achieved.

Reaction Scheme:

R₂NH + CD₂O + DCOOD → R₂NCD₃ + CO₂

Experimental Protocol: Synthesis of Tamoxifen-d3 via Deuterated Eschweiler-Clarke Reaction [1]

-

To a solution of desmethyl tamoxifen (B1202) (the secondary amine precursor) in an appropriate solvent, add deuterated formaldehyde (CD₂O) and this compound (DCOOD).

-

The reaction mixture is heated under microwave irradiation (e.g., 150 °C for 5 minutes).

-

After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the deuterated tamoxifen.

Quantitative Data: Deuterium Incorporation in the Eschweiler-Clarke Reaction [2]

| Amine Substrate | Deuterated Reagents | Product | Isotopic Purity |

| Dimethylamine | CD₂O, DCOOD | Trimethylamine-d9 | High |

| Methylamine | CD₂O, DCOOD | Trimethylamine-d9 | High |

| Desmethyl Tamoxifen | CD₂O, DCOOD | Tamoxifen-d3 | >98% |

Reaction Pathway: Mechanism of the Deuterated Eschweiler-Clarke Reaction

Caption: Mechanism of the deuterated Eschweiler-Clarke reaction.

Deuterated Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a reductive amination process that converts aldehydes or ketones to amines using formic acid or its derivatives. The use of this compound allows for the synthesis of deuterated amines.

Reaction Scheme:

R(CO)R' + NH₃ + DCOOD → R(CDNH₂)R' + CO₂

Experimental Protocol: General Procedure for the Deuterated Leuckart-Wallach Reaction

While a specific, detailed protocol for the deuterated Leuckart-Wallach reaction using this compound was not found in the search results, a general procedure can be adapted from the traditional reaction:

-

A mixture of the carbonyl compound, an amine source (e.g., ammonium (B1175870) formate or formamide), and an excess of this compound is heated to a high temperature (typically 160-185 °C) for several hours.

-

The reaction progress can be monitored by the evolution of carbon dioxide.

-

After cooling, the reaction mixture is made alkaline by the addition of a strong base (e.g., NaOH solution).

-

The product is then extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated.

-

The resulting formamide (B127407) is hydrolyzed by heating with acid or base to yield the free deuterated amine.

-

The final product is purified by distillation or chromatography.

Quantitative Data: Leuckart-Wallach Reaction Yields (Non-deuterated examples)

| Carbonyl Compound | Amine Source | Product | Yield (%) |

| Cyclohexanone | Ammonium Formate | Cyclohexylamine | 70 |

| Acetophenone | Ammonium Formate | α-Phenylethylamine | 65 |

| Benzophenone | Formamide | Benzhydrylamine | 80 |

Note: The yields for the deuterated reaction are expected to be similar.

Experimental Workflow: Leuckart-Wallach Reaction

Caption: General workflow for the Leuckart-Wallach reaction.

This compound as a C1 Building Block

This compound can also serve as a source of a deuterated one-carbon unit in the synthesis of more complex molecules.

Synthesis of Deuterated Formaldehyde Surrogates

Formic acid can be utilized as a C1 building block for the ruthenium-catalyzed synthesis of dimethoxymethane (B151124) (DMM), a formaldehyde surrogate. Isotopic labeling studies using DCOOD have confirmed that the central CH₂ group of DMM originates from formic acid.[3]

Reaction Scheme:

DCOOD + 2 CH₃OH --([Ru(triphos)(tmm)]/Al(OTf)₃)--> CH₃O-CD₂-OCH₃ + H₂O + CO₂

Experimental Protocol: Ruthenium-Catalyzed Synthesis of DMM-d2 [3]

-

In a pressure reactor, the ruthenium catalyst [Ru(triphos)(tmm)] and the Lewis acid co-catalyst Al(OTf)₃ are dissolved in methanol.

-

Deuterated formic acid (DCOOD) is added to the solution.

-

The reactor is pressurized with hydrogen gas (e.g., 80 bar).

-

The reaction mixture is heated (e.g., to 80 °C) and stirred for a specified time.

-

After cooling and depressurization, the reaction mixture is analyzed by NMR spectroscopy to determine the yield and isotopic incorporation.

Quantitative Data: Isotopic Labeling in DMM Synthesis [3]

| Deuterated Reagent | Product | Deuterium Incorporation |

| DCOOD | CH₃O-CDH-OCH₃ | >90% single deuterium incorporation |

| CH₃OCDO | CH₃O-CDH-OCH₃ | >90% single deuterium incorporation |

Signaling Pathway: Proposed Reaction Pathway for DMM Synthesis

Caption: Proposed pathway for DMM synthesis from formic acid.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of deuterium into a wide range of organic molecules. Its application in transfer deuteration, reductive amination, and as a C1 building block provides synthetic chemists with powerful tools for the preparation of deuterated compounds. The experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption of these methods in research and development settings, particularly in the fields of medicinal chemistry and drug discovery, where the strategic introduction of deuterium can lead to improved pharmacokinetic and pharmacodynamic properties of new chemical entities.

References

Technical Guide: Physical Properties of 95% Formic Acid-d2 in D2O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 95% formic acid-d2 in deuterium (B1214612) oxide (D2O). The information contained herein is intended to support research, development, and quality control activities where this deuterated solvent mixture is utilized. All quantitative data is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for the determination of these properties are also provided, along with graphical representations of the experimental workflows.

Core Physical Properties

The physical properties of 95% this compound in D2O are crucial for its application in various scientific disciplines, including NMR spectroscopy, as a deuterated reagent in organic synthesis, and in the preparation of deuterated standards. The following table summarizes the key physical characteristics of this solution.

| Physical Property | Value | Conditions |

| Density | 1.273 g/mL[1][2] | at 25 °C[1][2] |

| Boiling Point | 100.8 °C[1][2][3] | - |

| Melting Point | 8.2-8.4 °C[1][2][3] | - |

| Refractive Index | 1.369[1][2][3] | at 20 °C (n20/D)[1][2][3] |

| Viscosity | Data not available | - |

Note: The viscosity of pure deuterium oxide (D2O) is approximately 20% higher than that of ordinary water (H2O) at the same temperature. The addition of 95% this compound is expected to significantly influence this value.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid mixtures such as 95% this compound in D2O.

Density Determination: Pycnometry

Density is a fundamental physical property that is often determined with high precision using a pycnometer. This method involves measuring the mass of a known volume of the liquid.

Methodology:

-

Preparation: A clean and dry pycnometer of a known volume is weighed accurately.

-

Sample Introduction: The pycnometer is filled with the 95% this compound in D2O solution, ensuring no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing any excess liquid to be expelled.

-

Equilibration and Weighing: The exterior of the pycnometer is carefully dried, and it is allowed to equilibrate to a constant temperature (e.g., 25 °C) in a water bath. The pycnometer and its contents are then weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

References

Methodological & Application

Application Notes and Protocols: Utilizing Formic Acid-d2 as a Mobile Phase Additive in LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of formic acid-d2 as a mobile phase additive in Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail the benefits, applications, and detailed protocols for its implementation in both proteomics and metabolomics workflows, with a special focus on Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry.

Introduction to Formic Acid in LC-MS

Formic acid is a widely used mobile phase additive in reversed-phase LC-MS.[1][2] Its primary functions are to acidify the mobile phase, which improves the peak shape of many analytes, and to provide a source of protons, which enhances ionization in positive electrospray ionization (ESI) mode, leading to the formation of [M+H]⁺ ions.[2] The use of a volatile additive like formic acid is crucial for LC-MS as it readily evaporates in the high-temperature ESI source, minimizing background noise and ion suppression.[3]

The Role and Advantages of this compound

This compound (DCOOD) is the deuterated analog of formic acid. Its primary application in LC-MS is in Hydrogen-Deuterium Exchange (HDX) studies. In this context, it is used to maintain a deuterated environment and to minimize the back-exchange of deuterium (B1214612) to protium (B1232500) on the analyte molecules during chromatographic separation. The use of deuterated mobile phase additives is a key component of "full HILIC-HDX-MS" methodologies.

Beyond HDX, the use of this compound as a general mobile phase additive may offer subtle benefits in specific applications, although extensive quantitative comparisons with formic acid are not widely published. The slightly different physicochemical properties of the C-D bond compared to the C-H bond can, in theory, lead to minor differences in chromatographic retention and ionization efficiency for certain analytes.

Key Applications

The primary and most well-documented application of this compound in LC-MS is in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. The rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent provides information about the solvent accessibility and hydrogen bonding of different regions of the protein.

In a typical bottom-up HDX-MS workflow, the protein is incubated in a D₂O-containing buffer for a set period. The exchange reaction is then quenched by rapidly lowering the pH and temperature.[4][5] This is often achieved using a quench buffer containing formic acid. To minimize back-exchange (the loss of incorporated deuterium) during the subsequent LC separation, the mobile phases are often also deuterated, which is where this compound plays a crucial role.

A secondary, less common application is in Metabolomics . The use of deuterated mobile phases can aid in the structural elucidation of unknown metabolites by providing information on the number of exchangeable protons in a molecule.

Quantitative Data Summary

While direct, comprehensive quantitative comparisons of chromatographic performance between formic acid and this compound are not extensively available in the literature, the following table summarizes the expected performance parameters based on the principles of LC-MS and the known role of formic acid. The primary benefit of this compound lies in minimizing deuterium back-exchange in HDX experiments, which is a qualitative rather than a quantitative chromatographic improvement.

| Performance Parameter | Formic Acid (0.1% in Mobile Phase) | This compound (0.1% in Mobile Phase) | Expected Outcome with this compound |

| Peak Asymmetry | Typically 0.9 - 1.2 for well-behaved analytes | Expected to be similar to formic acid | Minimal to no significant change in peak shape. |

| Signal Intensity (Positive ESI) | High | Expected to be similar to formic acid | Minimal to no significant change in signal intensity. |

| Signal-to-Noise Ratio | High | Expected to be similar to formic acid | Minimal to no significant change in S/N ratio. |

| Deuterium Back-Exchange (in HDX) | High (if D₂O is not used in mobile phase) | Low | Significantly reduced loss of incorporated deuterium. |

Experimental Protocols

Protocol for Preparation of Mobile Phase with this compound

This protocol describes the preparation of a 0.1% (v/v) this compound solution in water and acetonitrile (B52724) for use as mobile phases A and B, respectively, in a typical reversed-phase LC-MS experiment.

Materials:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

This compound (DCOOD), 98%+ purity

-

Clean, dedicated solvent bottles

Procedure:

-

Mobile Phase A (Aqueous):

-

Measure 999 mL of LC-MS grade water into a clean 1 L solvent bottle.

-

Carefully add 1 mL of this compound to the water.

-

Cap the bottle and swirl gently to mix. Sonicate for 5-10 minutes to ensure complete mixing and to degas the solvent.

-

Label the bottle clearly as "Mobile Phase A: 0.1% this compound in Water".

-

-

Mobile Phase B (Organic):

-

Measure 999 mL of LC-MS grade acetonitrile into a clean 1 L solvent bottle.

-

Carefully add 1 mL of this compound to the acetonitrile.

-

Cap the bottle and swirl gently to mix. Sonicate for 5-10 minutes.

-

Label the bottle clearly as "Mobile Phase B: 0.1% this compound in Acetonitrile".

-

Safety Precautions: Formic acid and its deuterated form are corrosive. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol for a Typical HDX-MS Experiment

This protocol outlines a general workflow for a bottom-up HDX-MS experiment to study protein-ligand interactions, incorporating this compound in the LC mobile phase.

Materials:

-

Protein of interest

-

Ligand of interest

-

D₂O (99.9%+)

-

Quench Buffer: 0.8% Formic acid, 3.2 M Guanidine-HCl in H₂O, cooled to 0°C[6]

-

Mobile Phase A: 0.1% this compound in water

-

Mobile Phase B: 0.1% this compound in acetonitrile

-

Immobilized pepsin column

-

Reversed-phase C18 analytical column

-

LC-MS system with a cooled autosampler and column compartment

Procedure:

-

Deuterium Labeling:

-

Prepare two sets of protein samples: one with the ligand and one without.

-

Initiate the hydrogen-deuterium exchange by diluting the protein solution with a D₂O-based buffer. Incubate for various time points (e.g., 30s, 1min, 5min, 30min, 1hr).

-

-

Quenching:

-

LC-MS Analysis:

-

Thaw the quenched samples on ice.

-

Inject the sample onto the LC-MS system. The autosampler should be maintained at a low temperature (e.g., 2-4°C).

-

The sample is first passed through an immobilized pepsin column for online digestion.

-

The resulting peptides are trapped and desalted on a trap column.

-

The peptides are then separated on a C18 analytical column using a gradient of Mobile Phase A and Mobile Phase B. Both the trap and analytical columns should be kept at a low temperature (e.g., 0-1°C) to minimize back-exchange.

-

The eluted peptides are analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Identify the peptic peptides from a non-deuterated control experiment.

-

For each time point, determine the centroid mass of each peptide.

-

Calculate the deuterium uptake for each peptide at each time point by comparing the mass of the deuterated peptide to the non-deuterated peptide.

-